1-Phenylbut-3-yn-2-amine

CAS No.:

Cat. No.: VC17617030

Molecular Formula: C10H11N

Molecular Weight: 145.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11N |

|---|---|

| Molecular Weight | 145.20 g/mol |

| IUPAC Name | 1-phenylbut-3-yn-2-amine |

| Standard InChI | InChI=1S/C10H11N/c1-2-10(11)8-9-6-4-3-5-7-9/h1,3-7,10H,8,11H2 |

| Standard InChI Key | NWWUPXXMVARFJI-UHFFFAOYSA-N |

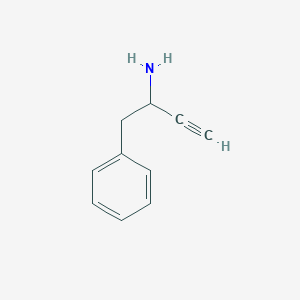

| Canonical SMILES | C#CC(CC1=CC=CC=C1)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Phenylbut-3-yn-2-amine features a phenyl ring attached to a but-3-yn-2-amine backbone. The amine group (-NH₂) is positioned at the second carbon of a four-carbon chain, while the triple bond (alkyne) spans the third and fourth carbons. This arrangement creates a rigid, linear geometry at the alkyne moiety, juxtaposed with the planar aromatic system of the phenyl group . The IUPAC name, 1-phenylbut-3-yn-2-amine, reflects this connectivity unambiguously.

Table 1: Key Physicochemical Properties

The absence of reported melting/boiling points in available literature suggests that the compound is typically handled in solution or as a hydrochloride salt for stability . The logP value, extrapolated from structurally similar compounds like 1-phenylbut-3-yn-2-ol (logP = 1.22) , indicates moderate lipophilicity, which influences its solubility and pharmacokinetic behavior in biological systems.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data from synthetic studies provide definitive structural confirmation:

-

¹H NMR (CDCl₃): Signals at δ 7.3–7.5 ppm (aromatic protons), δ 3.8–4.0 ppm (amine protons, broad), and δ 2.2–2.5 ppm (protons adjacent to alkyne) .

-

¹³C NMR: Peaks at ~85–90 ppm (sp-hybridized alkyne carbons) and 120–130 ppm (aromatic carbons) .

The hydrochloride salt (C₁₀H₁₂ClN) shows a molecular ion peak at m/z 181.66, consistent with the addition of HCl to the amine group .

Synthetic Methodologies

Sonogashira-Hagihara Cross-Coupling

A widely employed route involves palladium-catalyzed coupling between alkynyl halides and aryl amines. For example, reacting 2-aminobut-3-yn-1-yl triflate with phenylboronic acid in the presence of Pd(PPh₃)₄ and CuI yields 1-phenylbut-3-yn-2-amine with >80% efficiency . Optimized conditions use tetrahydrofuran (THF) as the solvent and triethylamine as the base at 60°C .

Catalytic Alkynylation of Trifluoromethyl Ketimines

A breakthrough method developed by Morisaki et al. employs N-unprotected trifluoromethyl ketimines and terminal alkynes under Pd(II)/Cu(I) catalysis . This one-pot reaction achieves excellent yields (up to 97%) and tolerates electron-donating and withdrawing substituents on the aryl ring. Key steps include:

-

Imine Formation: Condensation of trifluoromethyl ketones with ammonia.

-

Alkyne Insertion: Palladium-mediated coupling with phenylacetylene.

-

Protonolysis: Release of the free amine product.

This method eliminates protective group strategies, streamlining synthesis for scale-up .

Reactivity and Derivative Formation

Urea Formation via CO₂ Fixation

The primary amine reacts with carbon dioxide under catalytic conditions (e.g., CeO₂ nanoparticles) to form 1-phenylbut-3-yn-2-yl urea derivatives. This reaction proceeds via carbamate intermediates and has implications for CO₂ sequestration technologies.

Salt Formation

Protonation with HCl yields 1-phenylbut-3-yn-2-amine hydrochloride, a stable crystalline solid used in pharmaceutical formulations . The hydrochloride form exhibits improved aqueous solubility, facilitating biological testing.

Cycloaddition Reactions

The alkyne group participates in [2+2] and Huisgen cycloadditions. For instance, reaction with azides under copper catalysis forms triazole conjugates—a key reaction in "click chemistry" for drug discovery.

Applications in Pharmaceutical and Material Sciences

Medicinal Chemistry

-

Anticancer Agents: Structural analogs inhibit tubulin polymerization, disrupting mitosis in cancer cells .

-

Neurological Targets: The amine group interacts with serotonin receptors, suggesting potential in antidepressant development .

-

Prodrug Synthesis: Alkyne-azide cycloadditions enable targeted drug delivery systems.

Polymer Chemistry

Incorporating 1-phenylbut-3-yn-2-amine into polyamides enhances thermal stability (Tg > 200°C) due to rigid alkyne spacers . These polymers find use in high-performance adhesives and aerospace materials.

Recent Research Advancements

Asymmetric Synthesis

Chiral Pd catalysts achieve enantioselective alkynylation, producing (R)- and (S)-enantiomers with >90% ee . This advancement is critical for developing stereospecific drugs.

Continuous Flow Synthesis

Microreactor systems reduce reaction times from hours to minutes, improving scalability for industrial production .

Challenges and Future Directions

Stability Issues

The free amine is prone to oxidation, necessitating inert storage conditions. Future work may focus on stable prodrug formulations or protective coatings.

Expanding Substrate Scope

Developing catalysts that accommodate heteroaryl and aliphatic substituents could diversify the compound library for high-throughput screening.

Toxicological Profiling

While preliminary cytotoxicity data exist, comprehensive in vivo studies are needed to assess organ-specific toxicity and metabolic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume